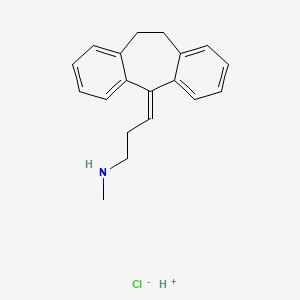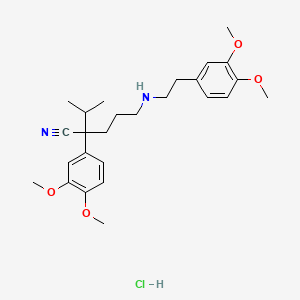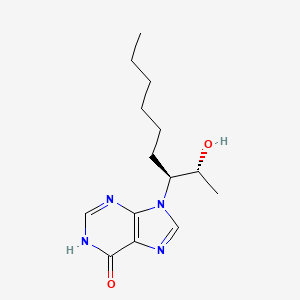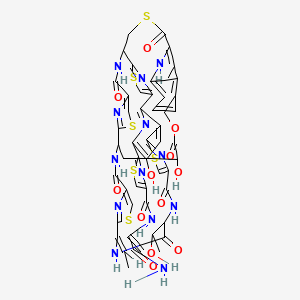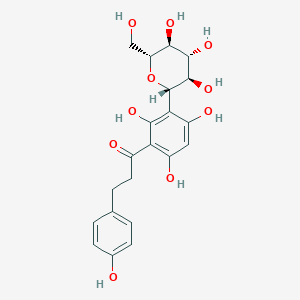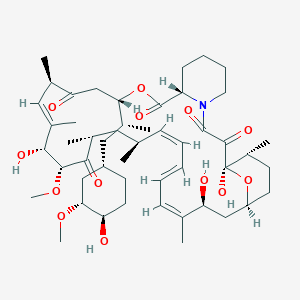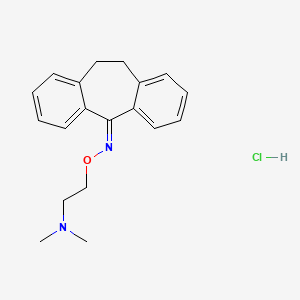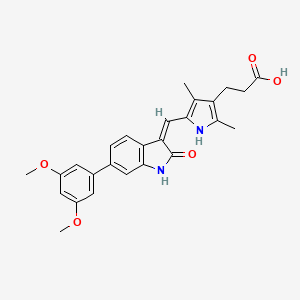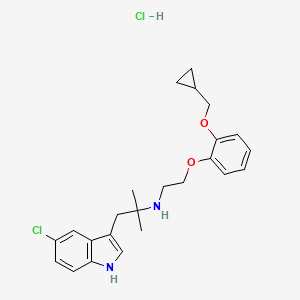
RS 17053 塩酸塩
概要
説明
RS 17053 塩酸塩は、α1A アドレナリン受容体の強力かつ選択的なアンタゴニストです。 この化合物は、ネイティブ細胞膜でpKi値が9.1、機能アッセイでpA2値が9.8と、α1A 受容体に対する高い親和性で知られています 。主に、さまざまな生理学的および病理学的プロセスにおけるα1A アドレナリン受容体の役割を研究するための科学研究で使用されます。
科学的研究の応用
RS 17053 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the properties and functions of alpha-1A adrenoceptors.
Biology: The compound is used to investigate the role of alpha-1A adrenoceptors in various biological processes, including neurotransmission and smooth muscle contraction.
Medicine: RS 17053 hydrochloride is used in preclinical studies to explore its potential therapeutic effects in conditions such as hypertension, benign prostatic hyperplasia, and other disorders involving alpha-1A adrenoceptors.
Industry: The compound is used in the development of new drugs targeting alpha-1A adrenoceptors.
作用機序
RS 17053 塩酸塩は、α1A アドレナリン受容体に選択的に結合し、拮抗することによってその効果を発揮します。この結合は、ノレピネフリンなどの内因性アゴニストによるこれらの受容体の活性化を防ぎ、下流のシグナル伝達経路を阻害します。含まれる分子標的および経路には、以下が含まれます。
α1A アドレナリン受容体: RS 17053 塩酸塩は、これらの受容体に高い親和性で結合し、活性化を阻害します。
下流のシグナル伝達経路: α1A アドレナリン受容体の阻害は、平滑筋収縮や神経伝達に関与するものを含む、さまざまなシグナル伝達経路に影響を与えます.
類似の化合物との比較
RS 17053 塩酸塩は、α1B やα1D アドレナリン受容体などの他のサブタイプと比較して、α1A アドレナリン受容体に対する高い選択性でユニークです。類似の化合物には、以下が含まれます。
プラゾシン: α1A 受容体に対する選択性が低い、非選択的なα1 アドレナリン受容体アンタゴニスト。
タムスロシン: 別の選択的なα1A アドレナリン受容体アンタゴニストですが、薬物動態特性が異なります。
アルファゾシン: RS 17053 塩酸塩と比較して、より幅広い活性を示す選択的なα1 アドレナリン受容体アンタゴニスト.
これらの化合物は、選択性、効力、薬物動態プロファイルが異なり、RS 17053 塩酸塩は特定の研究用途にとって貴重なツールとなっています。
生化学分析
Biochemical Properties
RS 17053 hydrochloride displays high affinity for the α1A-adrenoceptor and a 30-100-fold selectivity over the α1B and the α1D-adrenoceptor subtypes . It interacts with these receptors, which are proteins, and antagonizes responses to norepinephrine only at high concentrations .
Cellular Effects
RS 17053 hydrochloride influences cell function by interacting with the α1A adrenoceptor in the cell membrane . It can affect cell signaling pathways and gene expression related to these receptors.
Molecular Mechanism
RS 17053 hydrochloride exerts its effects at the molecular level by binding to the α1A adrenoceptor in the cell membrane . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition.
Dosage Effects in Animal Models
In animal models, the effects of RS 17053 hydrochloride can vary with different dosages
準備方法
RS 17053 塩酸塩の合成には、コアのインドール構造の調製から始まる複数のステップが含まれます。合成経路には、一般的に以下のステップが含まれます。
インドールコアの形成: これは、適切な前駆体の環化によってインドール環を形成することを含みます。
クロロ基の導入: 目的の位置でのインドール環の塩素化。
側鎖の付加: シクロプロピルメトキシフェノキシエチル基を含む側鎖は、求核置換反応によって導入されます。
RS 17053 塩酸塩の工業的生産方法は広く文書化されていませんが、高収率と高純度を確保するために、上記の合成経路の最適化が含まれる可能性があります。
化学反応の分析
RS 17053 塩酸塩は、いくつかの種類の化学反応を起こします。
酸化: この化合物は、強い酸化条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。
還元: 還元反応は、分子に存在するニトロ基またはその他の還元可能な官能基に対して行うことができます。
置換: 求核置換反応は、分子のクロロ基または他の反応性部位で起こる可能性があります。
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: さまざまなアミン、チオール、アルコール。
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
RS 17053 塩酸塩は、さまざまな科学研究への応用があります。
化学: α1A アドレナリン受容体の特性と機能を研究するためのツール化合物として使用されます。
生物学: この化合物は、神経伝達や平滑筋収縮など、さまざまな生物学的プロセスにおけるα1A アドレナリン受容体の役割を調査するために使用されます。
医学: RS 17053 塩酸塩は、高血圧、良性前立腺肥大、およびα1A アドレナリン受容体を含むその他の疾患における潜在的な治療効果を調査するための前臨床研究で使用されています。
類似化合物との比較
RS 17053 hydrochloride is unique in its high selectivity for alpha-1A adrenoceptors compared to other subtypes such as alpha-1B and alpha-1D adrenoceptors. Similar compounds include:
Prazosin: A non-selective alpha-1 adrenoceptor antagonist with lower selectivity for alpha-1A receptors.
Tamsulosin: Another selective alpha-1A adrenoceptor antagonist, but with different pharmacokinetic properties.
Alfuzosin: A selective alpha-1 adrenoceptor antagonist with a broader spectrum of activity compared to RS 17053 hydrochloride.
These compounds differ in their selectivity, potency, and pharmacokinetic profiles, making RS 17053 hydrochloride a valuable tool for specific research applications.
特性
IUPAC Name |
1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPFGRPNPCPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169505-93-5 | |
| Record name | RS 17053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
